![molecular formula C17H17NO4 B5633711 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide CAS No. 332922-64-2](/img/structure/B5633711.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide”, often involves complex chemical processes. For instance, compounds like 3-methoxybenzamide derivatives have been synthesized through various methods, including the acylation reaction of aminophenols and benzoylchlorides in specific solvents. The synthesis was started by the reaction of N -2,3-dihydrobenzo [1,4]-dioxin-6-amine ( 1) with 4-methylbenzenesulfonyl chloride ( 2) in the presence of 10% aqueous Na 2 CO 3 .Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds.Chemical Reactions Analysis
Benzamide derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.Physical And Chemical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability.Mechanism of Action
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide” exerts its effects by activating the N- (2,3-dihydro-1,4-benzodioxin-6-yl)-4- [methyl (methylsulfonyl)amino]benzamide pathway, which is a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.
Future Directions
Based on the above-mentioned biological activities of sulfonamides and benzodioxane containing compounds, current study was designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents. The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-20-14-5-3-4-12(10-14)17(19)18-13-6-7-15-16(11-13)22-9-8-21-15/h3-7,10-11H,2,8-9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNRTTIADBCIMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301208696 | |
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202481 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide | |
CAS RN |
332922-64-2 | |
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332922-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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